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Compound of Interest

Compound Name: 2-M-tolyl-oxazole-4-carbaldehyde

Cat. No.: B586002

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(m-tolyl)oxazole-4-carbaldehyde,
a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the
limited availability of direct experimental data for this specific molecule, this document
synthesizes information from structurally analogous compounds and established principles of
organic chemistry. It covers the compound's identification, predicted physicochemical
properties, a detailed plausible synthetic protocol, and a general workflow for biological
screening. This guide is intended to serve as a foundational resource for researchers exploring
the potential applications of this and related oxazole derivatives.

Compound Identification

o Chemical Name: 2-(m-Tolyl)oxazole-4-carbaldehyde

e Synonyms: 2-(3-Methylphenyl)oxazole-4-carbaldehyde
e CAS Number: 154136-89-7

e Molecular Formula: C11:HsNO:2

e Molecular Weight: 187.19 g/mol
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e Chemical Structure:

Physicochemical and Spectral Data

While specific experimental data for 2-(m-tolyl)oxazole-4-carbaldehyde is not extensively
reported in the literature, the following table summarizes predicted properties and data from
analogous compounds to provide a likely profile.
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Property

Predicted/Analogous Value

Notes

Physical State

Likely a solid at room

temperature.

Based on similar 2-aryl-

oxazole-4-carbaldehydes.

Melting Point

Not available.

For comparison, 4-
oxazolecarboxaldehyde has a
melting point of 57-61 °C.[1]
The tolyl substituent would
likely increase the melting

point.

Boiling Point

Not available.

Oxazole-2-carbaldehyde has a
reported boiling point of
182.5°C at 760 mmHg.[2]

Solubility

Expected to be soluble in

common organic solvents.

Miscible in polar aprotic
solvents (e.g., DMSO, DMF)

and chlorinated solvents.[2]

1H NMR

Predicted characteristic peaks
for aromatic, aldehyde, and

methyl protons.

Aromatic protons (tolyl and
oxazole rings) would appear in
the & 7.0-8.5 ppm region, the
aldehyde proton as a singlet
around ¢ 9.5-10.5 ppm, and
the methyl protons as a singlet

around o 2.4 ppm.

13C NMR

Predicted peaks for carbonyl,

aromatic, and methyl carbons.

The aldehyde carbonyl carbon
would be significantly
downfield (>180 ppm).
Aromatic carbons would be in
the typical 120-150 ppm range,
and the methyl carbon around
20-25 ppm.

Mass Spectrometry

A mass spectrum is available
for 2-(3-Methylphenyl)-1,3-

oxazole-4-carbaldehyde.[3]

The molecular ion peak [M]*
would be expected at m/z
187.19.
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A strong C=0 stretching
vibration for the aldehyde is
expected around 1680-1700

Characteristic absorption )
cm~1, C=N stretching of the

IR Spectroscopy bands for C=0, C=N, and C-H

oxazole ring would be around
bonds.

1600-1650 cm~1, Aromatic C-H
stretching would be observed
above 3000 cm~1,

Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

A plausible and efficient synthetic route for 2-(m-tolyl)oxazole-4-carbaldehyde is the Van
Leusen oxazole synthesis.[4][5] This method involves the reaction of an aldehyde with
tosylmethyl isocyanide (TosMIC). For the target molecule, a modification is required to
introduce the substituent at the 4-position of the oxazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from m-tolualdehyde.
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g 2-(m-Tolyl)oxazole-4-carbaldehyde
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2. Base (e.g., K2CO3)
3. Methanol
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>

1. Tosylmethyl isocyanide (TosMIC)
2. Base (e.g., K2COs)
3. Halogenating agent (e.g., NBS)

2-(m-Tolyl)oxazole-4-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. 4-NEMWEREE 97% | Sigma-Aldrich [sigmaaldrich.com]

e 2. Oxazole-2-carbaldehyde | 65373-52-6 | Benchchem [benchchem.com]
e 3. dev.spectrabase.com [dev.spectrabase.com]

e 4.Van Leusen Reaction | NROChemistry [nrochemistry.com]

e 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

¢ To cite this document: BenchChem. [In-Depth Technical Guide on 2-(m-Tolyl)oxazole-4-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586002#2-m-tolyl-oxazole-4-carbaldehyde-cas-
number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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